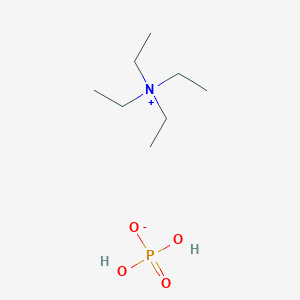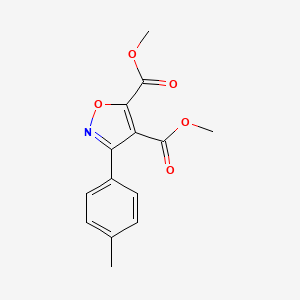
dihydrogen phosphate;tetraethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen phosphate;tetraethylazanium is a compound consisting of the dihydrogen phosphate anion and the tetraethylazanium cation The dihydrogen phosphate anion is derived from phosphoric acid, while the tetraethylazanium cation is a quaternary ammonium ion with four ethyl groups attached to a central nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dihydrogen phosphate;tetraethylazanium typically involves the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{OH}^- + \text{H}_3\text{PO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{H}_2\text{PO}_4^- + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen phosphate;tetraethylazanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Under certain conditions, the dihydrogen phosphate anion can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tetraethylazanium cation can participate in substitution reactions, where one or more ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydrogen phosphate anion may yield phosphoric acid derivatives, while substitution reactions involving the tetraethylazanium cation may produce a variety of quaternary ammonium compounds.
Applications De Recherche Scientifique
Dihydrogen phosphate;tetraethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dihydrogen phosphate;tetraethylazanium involves its interaction with molecular targets such as enzymes, ion channels, and receptors. The tetraethylazanium cation can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This results in various physiological effects, including vasodilation and modulation of ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium dihydrogen phosphate: Similar in structure but with butyl groups instead of ethyl groups.
Tetraethylammonium chloride: Contains the same tetraethylazanium cation but with a chloride anion.
Potassium dihydrogen phosphate: Contains the dihydrogen phosphate anion but with a potassium cation.
Uniqueness
Dihydrogen phosphate;tetraethylazanium is unique due to the combination of the dihydrogen phosphate anion and the tetraethylazanium cation. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
71494-19-4 |
|---|---|
Formule moléculaire |
C8H22NO4P |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
dihydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H3O4P/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
DLPMOMUTOGVWOH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



